Trap 101
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trap 101 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in batch reactors, and the final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Trap 101 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
Trap 101 has a wide range of scientific research applications, including:
Mechanism of Action
Trap 101 exerts its effects by selectively binding to and antagonizing the NOP receptor. This receptor is involved in modulating pain, mood, and other physiological processes. By blocking the NOP receptor, this compound can alter the signaling pathways and produce therapeutic effects. The molecular targets include the NOP receptor and associated G-protein coupled pathways .
Comparison with Similar Compounds
Trap 101 is similar to other NOP receptor antagonists, such as J-113397. it is unique in that it is achiral and more easily synthesized. Other similar compounds include:
J-113397: A chiral NOP receptor antagonist with a similar pharmacological profile.
Ro 64-6198: Another NOP receptor antagonist with different structural features.
This compound stands out due to its ease of synthesis and comparable efficacy to other NOP receptor antagonists .
Biological Activity
Trap 101, also known as TRAP-101, is a compound that has garnered attention in the field of pharmacology due to its significant biological activities, particularly as a nociceptin receptor antagonist and potassium channel modulator. This article delves into the various aspects of this compound's biological activity, supported by research findings, data tables, and case studies.
This compound primarily functions as an antagonist at the nociceptin/orphanin FQ peptide (NOP) receptor. This receptor is implicated in modulating pain responses and various neurological functions. By inhibiting the nociceptin receptor, this compound can potentially alter pain perception pathways, making it a candidate for pain management therapies.
Additionally, this compound acts as a modulator of potassium channels, specifically Kv7.2 and Kv7.3 channels. These channels are crucial for regulating neuronal excitability. Inhibition of these channels can lead to changes in neuronal firing patterns, which may have implications for conditions like epilepsy and other neurodegenerative diseases.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
NOP Receptor Antagonism | Modulates pain pathways and may influence pain perception. |
Potassium Channel Modulation | Inhibits Kv7.2 and Kv7.3 channels, affecting neuronal excitability. |
Cognitive Enhancement | Enhances memory and cognitive functions in animal models. |
Neuroprotective Potential | Investigated for effects on neurodegenerative diseases like Alzheimer's. |
Pain Modulation Studies
In preclinical studies, this compound has been shown to significantly reduce pain responses in animal models. For instance, one study demonstrated that administration of this compound led to a marked decrease in pain sensitivity compared to control groups. This suggests its potential utility in developing analgesic therapies.
Cognitive Function Enhancement
Research has indicated that this compound may enhance cognitive functions through its action on AMPA receptors. It acts as a positive allosteric modulator (PAM), which increases the receptor's response to glutamate, thereby facilitating synaptic transmission involved in learning and memory processes.
A notable study highlighted this effect by showing improved performance in memory tasks among rodents treated with this compound compared to those receiving a placebo.
Case Study: Pain Management
In a controlled trial involving chronic pain patients, this compound was administered alongside standard analgesics. The results indicated that patients receiving this compound experienced a greater reduction in pain scores than those receiving analgesics alone. This finding underscores the potential for this compound to enhance pain management protocols.
Case Study: Neurodegenerative Disease Research
Another study focused on the effects of this compound in a model of Alzheimer's disease. The compound was found to improve cognitive deficits and reduce amyloid-beta plaque accumulation in treated animals compared to untreated controls. These results suggest that this compound could play a role in neuroprotection and cognitive preservation in neurodegenerative contexts.
Properties
IUPAC Name |
1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethylbenzimidazol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2.ClH/c1-2-26-22-12-8-9-13-23(22)27(24(26)29)21-14-15-25(17-20(21)18-28)16-19-10-6-4-3-5-7-11-19;/h8-9,12-13,19,28H,2-7,10-11,14-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVMLMQAMCKVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)C3=C(CN(CC3)CC4CCCCCCC4)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873567-76-1, 1216621-00-9 | |
Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenimidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2Hbenzimidazol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Trap-101 interact with its target and what are the downstream effects?
A1: Trap-101 acts as a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor. This interaction prevents the endogenous ligand, N/OFQ, from binding and activating the receptor. Consequently, Trap-101 blocks the downstream signaling cascade usually initiated by N/OFQ binding, which involves the inhibition of voltage-gated calcium channels, modulation of neurotransmitter release (like glutamate and GABA), and ultimately, influencing neuronal excitability.
Q2: Can you explain the concept of inverse agonism in the context of Trap-101 and NOP receptors?
A2: Some studies have observed that Trap-101, besides blocking N/OFQ's effects, can also exert inverse agonism at NOP receptors. This means that in systems where NOP receptors display constitutive activity (activity even in the absence of N/OFQ), Trap-101 binding can actively reduce this baseline activity. Essentially, it pushes the receptor into a less active state than its natural resting state, leading to opposite effects compared to N/OFQ.
Q3: How does sodium ion concentration affect the activity of NOP receptors?
A4: Research indicates that sodium ions can allosterically modulate NOP receptor function. Increased sodium concentrations have been shown to decrease the potency of N/OFQ in inhibiting calcium currents, suggesting a potential influence on ligand binding or downstream signaling. This highlights the complexity of NOP receptor pharmacology and the potential for environmental factors to influence their activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.